molecular formula C15H15N3O5S B2796602 ethyl 6-methyl-4-{[(4-nitrophenyl)methyl]sulfanyl}-2-oxo-1,2-dihydropyrimidine-5-carboxylate CAS No. 899957-63-2

ethyl 6-methyl-4-{[(4-nitrophenyl)methyl]sulfanyl}-2-oxo-1,2-dihydropyrimidine-5-carboxylate

Cat. No.: B2796602
CAS No.: 899957-63-2
M. Wt: 349.36
InChI Key: DGPSVLBKMWZFKB-UHFFFAOYSA-N
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Description

Ethyl 6-methyl-4-{[(4-nitrophenyl)methyl]sulfanyl}-2-oxo-1,2-dihydropyrimidine-5-carboxylate is a compound belonging to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities, including antiviral, anticancer, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-methyl-4-{[(4-nitrophenyl)methyl]sulfanyl}-2-oxo-1,2-dihydropyrimidine-5-carboxylate typically involves the reaction of ethyl acetoacetate with thiourea and 4-nitrobenzyl chloride under basic conditions. The reaction is carried out in ethanol as a solvent, and the mixture is refluxed for several hours . The product is then isolated by filtration and purified through recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency in quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-methyl-4-{[(4-nitrophenyl)methyl]sulfanyl}-2-oxo-1,2-dihydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 6-methyl-4-{[(4-nitrophenyl)methyl]sulfanyl}-2-oxo-1,2-dihydropyrimidine-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 6-methyl-4-{[(4-nitrophenyl)methyl]sulfanyl}-2-oxo-1,2-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. It has been shown to inhibit the NF-kB inflammatory pathway, reducing the production of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and nitric oxide (NO) . This inhibition helps in reducing inflammation and protecting neuronal cells from damage.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6-methyl-4-{[(4-nitrophenyl)methyl]sulfanyl}-2-oxo-1,2-dihydropyrimidine-5-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit the NF-kB pathway and reduce inflammation sets it apart from other similar compounds .

Properties

IUPAC Name

ethyl 6-methyl-4-[(4-nitrophenyl)methylsulfanyl]-2-oxo-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O5S/c1-3-23-14(19)12-9(2)16-15(20)17-13(12)24-8-10-4-6-11(7-5-10)18(21)22/h4-7H,3,8H2,1-2H3,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGPSVLBKMWZFKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)N=C1SCC2=CC=C(C=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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